molecular formula C11H16F2NO4P B2583104 (1R)-2-diethoxyphosphoryl-2,2-difluoro-1-pyridin-4-ylethanol CAS No. 83567-96-8

(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-pyridin-4-ylethanol

Cat. No.: B2583104
CAS No.: 83567-96-8
M. Wt: 295.223
InChI Key: AVOAYKFVFRIVJS-SNVBAGLBSA-N
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Description

(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-pyridin-4-ylethanol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, a diethoxyphosphoryl group, and two fluorine atoms. Its stereochemistry is defined by the (1R) configuration, which plays a crucial role in its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-diethoxyphosphoryl-2,2-difluoro-1-pyridin-4-ylethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2-difluoro-1-pyridin-4-ylethanol with diethyl phosphorochloridate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The use of a base, such as triethylamine, is essential to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing waste and cost. Advanced techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-pyridin-4-ylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a secondary alcohol.

Scientific Research Applications

Chemistry

In chemistry, (1R)-2-diethoxyphosphoryl-2,2-difluoro-1-pyridin-4-ylethanol is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorine atoms make it particularly useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (1R)-2-diethoxyphosphoryl-2,2-difluoro-1-pyridin-4-ylethanol involves its interaction with specific molecular targets. The diethoxyphosphoryl group can form strong bonds with metal ions, making it useful in catalysis. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The pyridine ring can interact with biological molecules, influencing enzyme activity and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-diethoxyphosphoryl-2,2-difluoro-1-pyridin-3-ylethanol: Similar structure but with a different position of the pyridine ring.

    (1R)-2-diethoxyphosphoryl-2,2-difluoro-1-pyridin-5-ylethanol: Another positional isomer with different reactivity.

    (1R)-2-diethoxyphosphoryl-2,2-difluoro-1-pyridin-6-ylethanol: Positional isomer with unique properties.

Uniqueness

What sets (1R)-2-diethoxyphosphoryl-2,2-difluoro-1-pyridin-4-ylethanol apart is its specific configuration and the position of the functional groups

Properties

IUPAC Name

(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-pyridin-4-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2NO4P/c1-3-17-19(16,18-4-2)11(12,13)10(15)9-5-7-14-8-6-9/h5-8,10,15H,3-4H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOAYKFVFRIVJS-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(C1=CC=NC=C1)O)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C([C@@H](C1=CC=NC=C1)O)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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